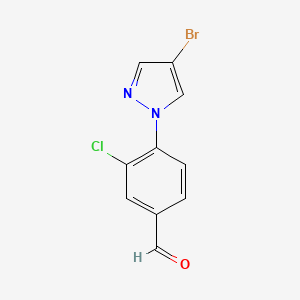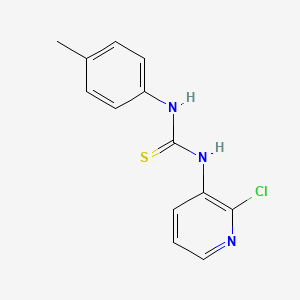
Dimethyl 2-bromo-5-fluoroterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-bromo-5-fluoroterephthalate is an organic compound with the molecular formula C10H8BrFO4. It is a derivative of terephthalic acid, where two methyl ester groups are attached to the carboxyl groups, and bromine and fluorine atoms are substituted at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-fluoroterephthalate can be synthesized through several methods. One common approach involves the bromination and fluorination of dimethyl terephthalate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF). The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-bromo-5-fluoroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol
Major Products Formed
The major products formed from these reactions include substituted terephthalates, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Dimethyl 2-bromo-5-fluoroterephthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance .
Mecanismo De Acción
The mechanism of action of dimethyl 2-bromo-5-fluoroterephthalate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-bromo-terephthalate
- Dimethyl 2-fluoro-terephthalate
- Dimethyl 2-chloro-5-fluoroterephthalate
Uniqueness
Dimethyl 2-bromo-5-fluoroterephthalate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H8BrFO4 |
|---|---|
Peso molecular |
291.07 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
QBKWEIMHDYGODN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)



![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
